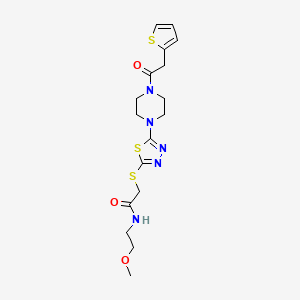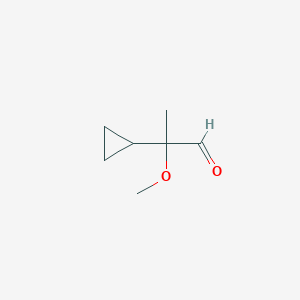
2-Cyclopropyl-2-methoxypropanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Cyclopropyl-2-methoxypropanal” is a chemical compound with the molecular formula C7H12O2 . It has a molecular weight of 128.17 . The compound is typically in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C7H12O2/c1-7(5-8,9-2)6-3-4-6/h5-6H,3-4H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 128.17 . The compound is stored at a temperature of -10 degrees .Wissenschaftliche Forschungsanwendungen
Oxidation and Radical Formation
One study explored the one-electron oxidation of compounds structurally related to 2-Cyclopropyl-2-methoxypropanal, demonstrating the influence of structural effects and pH on the side-chain fragmentation reactivity. This research highlights the formation and reactivity of radical cations and zwitterions, providing insights into their potential applications in synthetic organic chemistry and the understanding of oxidation mechanisms in complex molecules (Bietti & Capone, 2008).
Synthesis and Reactivity
Another area of research focuses on the synthesis and reactions of compounds containing cyclopropyl and methoxypropyl groups. For example, the synthesis of (Z)-1,3-dibromo-2-methoxypropene from 1,2,3-tribromo-2-methoxypropane highlights the versatility of these groups in facilitating nucleophilic displacement reactions and palladium-catalyzed coupling reactions (Edvardsen, Benneche, & Tius, 2000).
Cyclopropanation and Ring Opening
Research has also been conducted on the catalytic enantioselective hydroboration of cyclopropenes, leading to the synthesis of 2,2-disubstituted cyclopropyl boronates with high degrees of diastereo- and enantioselectivity. This work demonstrates the utility of cyclopropyl groups in synthetic chemistry, particularly in the synthesis of optically active aryl- and vinylcyclopropanes (Rubina, Rubin, & Gevorgyan, 2003).
Drug Molecule Design
Lastly, the cyclopropyl group is increasingly used in drug development, transitioning candidates from preclinical to clinical stages. The unique properties of the cyclopropyl ring, such as coplanarity of carbon atoms, shorter and stronger C-C and C-H bonds, and enhanced π-character, contribute to enhancing potency and reducing off-target effects in drug molecules. This underscores the versatility of the cyclopropyl fragment in the design and development of new therapeutic agents (Talele, 2016).
Safety and Hazards
Wirkmechanismus
Biochemical Pathways
Cyclopropane-containing compounds are known to have unique structural and chemical properties and are widespread in natural products . They are usually essential for biological activities . The specific pathways affected by this compound and their downstream effects require further investigation.
Eigenschaften
IUPAC Name |
2-cyclopropyl-2-methoxypropanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(5-8,9-2)6-3-4-6/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXRSKNQTXZRHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)(C1CC1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,5-Dimethylphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2810813.png)
![N-[1-(4-fluorophenyl)ethyl]-1-(3-methoxyphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2810814.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2810815.png)
![N-cyclopentyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2810816.png)
![2-Cyclopropyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)formamido]propanoic acid](/img/structure/B2810818.png)
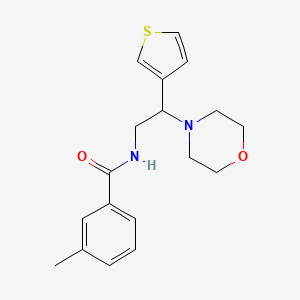

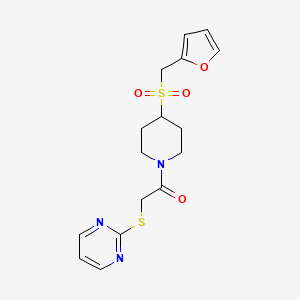
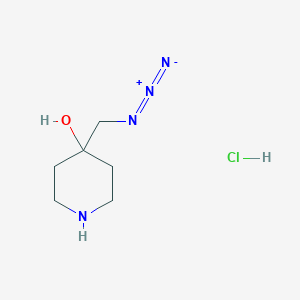
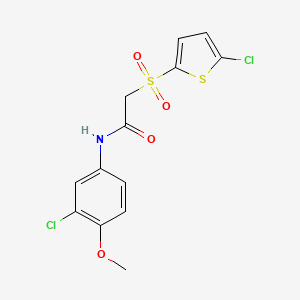
![1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one](/img/structure/B2810831.png)
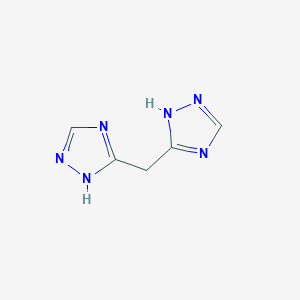
![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2810834.png)
